![molecular formula C20H26N2O6 B13583590 2-Benzyloxycarbonyl-5-tert-butoxycarbonyl-2,5-diazabicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B13583590.png)
2-Benzyloxycarbonyl-5-tert-butoxycarbonyl-2,5-diazabicyclo[2.2.2]octane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzyloxycarbonyl-5-tert-butoxycarbonyl-2,5-diazabicyclo[2.2.2]octane-1-carboxylic acid is a complex organic compound with the molecular formula C20H26N2O6. It is characterized by its bicyclic structure, which includes both benzyloxycarbonyl and tert-butoxycarbonyl protective groups. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyloxycarbonyl-5-tert-butoxycarbonyl-2,5-diazabicyclo[2.2.2]octane-1-carboxylic acid typically involves multiple steps. One common method includes the protection of the diazabicyclo[2.2.2]octane core with benzyloxycarbonyl and tert-butoxycarbonyl groups. The reaction conditions often require the use of strong bases and specific solvents to ensure the stability of the intermediate compounds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving rigorous purification steps such as recrystallization and chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Deprotection Reactions
The sequential removal of Cbz and Boc groups enables selective functionalization of the diazabicyclo core:
Cbz Group Removal
-
Conditions : Catalytic hydrogenation (H₂/Pd-C) or acidic hydrolysis (e.g., HCl in dioxane) .
-
Outcome : Generates a free amine at the 2-position while retaining the Boc group.
-
Example :
Cbz-NH2/Pd-CNH2+CO2+Benzyl alcohol
Boc Group Removal
-
Conditions : Trifluoroacetic acid (TFA) in dichloromethane (DCM) .
-
Outcome : Exposes a secondary amine at the 5-position.
-
Example :
Boc-NTFANH2+CO2+tert-Butyl alcohol
Table 1: Deprotection Conditions and Outcomes
Protecting Group | Reagent | Product | Reference |
---|---|---|---|
Cbz | H₂/Pd-C or HCl/dioxane | Free amine (2-position) | |
Boc | TFA/DCM | Free amine (5-position) |
Intramolecular Urea Formation
After deprotection, the free amines react with the carboxylic acid to form urea linkages, critical for β-lactam antibiotic synthesis :
-
Conditions : Carbodiimide coupling agents (e.g., DCC) or carbonyl diimidazole (CDI) in anhydrous THF.
-
Outcome : Cyclizes into 1,6-diazabicyclo[3.2.1]octane-7-one derivatives.
-
Example :
NH2+COOHDCCUrea linkage+Byproduct
Key Intermediate :
-
(2S,5R)-7-Oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylic acid (crystalline form with XRD peaks at d = 8.19, 7.14, 6.64 Å) .
Esterification and Salt Formation
The carboxylic acid undergoes derivatization for enhanced solubility or stability:
Esterification
-
Reagents : Diazomethane (CH₂N₂) or alkyl halides (e.g., methyl iodide) .
-
Outcome : Methyl or tert-butyl esters (e.g., F1-3a with XRD peaks at d = 10.39, 5.86 Å) .
Salt Formation
Table 2: Derivatization Pathways
Reaction Type | Reagent | Product | Reference |
---|---|---|---|
Esterification | CH₂N₂ or R-X | Methyl/tert-butyl ester | |
Salt Formation | Cyclohexylamine | Cyclohexylammonium salt |
Carbamoylation and Allylation
Post-urea formation, side-chain modifications introduce pharmacophores:
Carbamoylation
Allylation
Crystallographic Stability
The compound and its derivatives exhibit distinct crystalline forms, critical for industrial-scale purification :
Table 3: Crystallographic Data
Compound (Formula) | XRD Peaks (d, Å) | Reference |
---|---|---|
Free acid (F1-2 ) | 8.19, 7.14, 6.64, 5.60, 4.91 | |
Methyl ester (F1-3a ) | 10.39, 5.86, 5.34, 4.44, 3.78 | |
Carboxamide (F1-4 ) | 13.06, 6.52, 4.74, 3.85 |
Trifluoroacetylation
Selective acylation of the 5-position amine enables further functionalization :
Scientific Research Applications
2-Benzyloxycarbonyl-5-tert-butoxycarbonyl-2,5-diazabicyclo[2.2.2]octane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: Employed in the study of enzyme mechanisms and as a protective group in peptide synthesis.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2-Benzyloxycarbonyl-5-tert-butoxycarbonyl-2,5-diazabicyclo[2.2.2]octane-1-carboxylic acid involves its interaction with specific molecular targets. The protective groups can be selectively removed under certain conditions, allowing the core structure to participate in various biochemical pathways. This compound can inhibit or activate enzymes by binding to their active sites, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
1-BOC-4-N-CBZ-Aminoisonipecotic Acid: Similar in structure but with different protective groups.
5-[(tert-butoxy)carbonyl]-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,5-diazabicyclo[2.2.2]octane-1-carboxylic acid: Another compound with similar protective groups but different core structure.
Uniqueness
2-Benzyloxycarbonyl-5-tert-butoxycarbonyl-2,5-diazabicyclo[2.2.2]octane-1-carboxylic acid is unique due to its specific combination of protective groups and its bicyclic core. This combination allows for selective reactions and makes it a valuable tool in organic synthesis and biochemical research.
Biological Activity
2-Benzyloxycarbonyl-5-tert-butoxycarbonyl-2,5-diazabicyclo[2.2.2]octane-1-carboxylic acid is a complex organic compound notable for its bicyclic structure and dual protective groups. This compound has garnered interest in medicinal chemistry, particularly in peptide synthesis and drug development due to its ability to protect amine functionalities during synthetic processes. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C20H28N2O5 with a molecular weight of 390.44 g/mol. The compound features a bicyclic structure characterized by two nitrogen atoms within its ring system, which contributes to its unique reactivity and biological activity.
The biological activity of this compound largely stems from its structural characteristics that allow it to interact with various biological targets. The dual protective groups (benzyloxycarbonyl and tert-butoxycarbonyl) can be cleaved under acidic or basic conditions, releasing free amines that can participate in further biological interactions. This property is crucial for the development of active pharmaceutical ingredients (APIs) and can influence the compound's efficacy in therapeutic applications.
Medicinal Chemistry
Research indicates that compounds with the diazabicyclo[2.2.2]octane framework exhibit significant potential in medicinal chemistry. They are often involved in the synthesis of peptide-based drugs due to their ability to stabilize reactive intermediates during synthesis processes.
Interaction Studies
Studies have shown that understanding the interaction of this compound with biological targets can elucidate its therapeutic effects. For instance, research into similar compounds has demonstrated their role in inhibiting specific enzymes or receptors involved in disease pathways .
Fungal P450 Enzymes
Recent studies have highlighted the role of fungal P450 enzymes in the biosynthesis of prenylated indole alkaloids containing the diazabicyclo[2.2.2]octane structure. These enzymes are crucial for modifying compounds through oxidative transformations, which may enhance their biological activity .
Synthesis and Biological Testing
A study focusing on the synthesis of related bicyclic compounds demonstrated significant inhibitory activity against various cancer cell lines, suggesting that modifications to the diazabicyclo structure can yield potent anticancer agents .
Comparative Analysis with Related Compounds
Compound Name | CAS Number | Key Features |
---|---|---|
6-(tert-Butoxycarbonyl)-6-azaspiro[2.5]octane-1-carboxylic acid | 2386478-38-0 | Contains a spirocyclic structure; used in similar synthetic pathways |
5-(tert-Butoxycarbonyl)-2,5-diazabicyclo[2.2.2]octane-1-carboxylic acid | 1779427-66-5 | Lacks the benzyloxy group; simpler structure but similar reactivity |
(1S,4S)-(-)-2-Boc-2,5-diazabicyclo[2.2.1]heptane | 113451-59-5 | Features a heptane framework; often used in asymmetric synthesis |
This table illustrates how variations in structure can influence reactivity and biological activity among compounds related to this compound.
Q & A
Q. What synthetic strategies are recommended for introducing benzyloxycarbonyl (Cbz) and tert-butoxycarbonyl (Boc) protecting groups onto a diazabicyclo[2.2.2]octane scaffold?
Basic Research Question
A stepwise approach is typically employed:
- Boc Protection : Use di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP or TEA in anhydrous THF/DCM) to protect the secondary amine. Excess reagent ensures complete reaction .
- Cbz Protection : Benzyl chloroformate (Cbz-Cl) is introduced in a separate step, often with a base like NaHCO₃ to neutralize HCl byproducts. Sequential protection avoids steric clashes on the bicyclo system .
- Coupling Methods : Activate the carboxylic acid moiety (e.g., with HATU or EDCI) for subsequent amide bond formation. Monitor reaction progress via TLC or LC-MS to confirm intermediate purity.
Q. How can crystallographic challenges be addressed when determining the X-ray structure of this bicyclo compound?
Advanced Research Question
Key considerations include:
- Crystal Quality : Optimize crystallization using mixed solvents (e.g., DCM/hexane or EtOAc/pentane) to promote slow nucleation. High-purity samples (>95% by HPLC) are critical .
- Data Collection : Employ synchrotron radiation for small or weakly diffracting crystals. SHELXL (via the SHELX suite) is recommended for refinement, particularly for handling high-resolution data or twinned crystals .
- Disorder Modeling : Address potential disorder in the tert-butyl or benzyl groups using PART and SIMU instructions in SHELXL .
Q. What analytical techniques are most effective for confirming the structural integrity of this compound?
Basic Research Question
A multi-technique approach is essential:
- NMR Spectroscopy : ¹H/¹³C NMR to verify regioselectivity of Cbz/Boc groups and bicyclo geometry. DEPT-135 can distinguish CH₂/CH₃ groups in the tert-butyl moiety .
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF to confirm molecular ion peaks and rule out deprotection artifacts.
- IR Spectroscopy : Validate carbonyl stretches (Cbz: ~1700 cm⁻¹; Boc: ~1680 cm⁻¹) and carboxylic acid O-H stretches (if present) .
Q. What safety protocols should be followed when handling this compound in the laboratory?
Basic Research Question
While specific toxicity data are unavailable for this compound, general precautions from structurally related bicyclo systems include:
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use P95 respirators for airborne particulates .
- Ventilation : Conduct reactions in a fume hood to mitigate inhalation risks. Avoid skin contact, as benzyloxycarbonyl derivatives may cause irritation .
- Waste Disposal : Collect organic waste separately and neutralize acidic byproducts before disposal .
Q. How can researchers assess the stability of this compound under varying experimental conditions?
Advanced Research Question
Design stability studies to evaluate:
- Thermal Stability : TGA/DSC analysis to determine decomposition temperatures. Store samples at -20°C in amber vials to prevent light/heat degradation .
- pH Sensitivity : Test solubility and stability in buffers (pH 2–12) via HPLC monitoring. Boc groups are labile under strongly acidic conditions (e.g., TFA), while Cbz groups require H₂/Pd-C for cleavage .
- Long-Term Storage : Conduct accelerated aging studies (40°C/75% RH for 6 months) to identify degradation products .
Q. What role might this compound play in drug discovery, given its diazabicyclo[2.2.2]octane core?
Advanced Research Question
The diazabicyclo[2.2.2]octane scaffold is prized in medicinal chemistry for:
- Conformational Rigidity : Enhances binding affinity to biological targets (e.g., enzyme active sites). Molecular docking studies can predict interactions .
- Peptidomimetic Applications : The Cbz/Boc-protected amines enable modular incorporation into peptide analogs. Evaluate bioactivity via in vitro assays (e.g., kinase inhibition) .
- Prodrug Potential : The carboxylic acid moiety allows ester prodrug derivatization to improve bioavailability .
Q. How should researchers resolve contradictions in spectroscopic data during characterization?
Advanced Research Question
Common issues and solutions:
- NMR Signal Overlap : Use 2D NMR (COSY, HSQC) to assign overlapping protons, especially in the bicyclo region.
- Unexpected Byproducts : LC-MS/MS can identify impurities (e.g., deprotected amines or ester hydrolysis products). Repurify via flash chromatography (silica gel, 5% MeOH/DCM) .
- Crystallographic vs. Computational Data : Compare experimental X-ray bond lengths/angles with DFT-optimized structures to validate stereochemistry .
Properties
Molecular Formula |
C20H26N2O6 |
---|---|
Molecular Weight |
390.4 g/mol |
IUPAC Name |
5-[(2-methylpropan-2-yl)oxycarbonyl]-2-phenylmethoxycarbonyl-2,5-diazabicyclo[2.2.2]octane-1-carboxylic acid |
InChI |
InChI=1S/C20H26N2O6/c1-19(2,3)28-17(25)21-13-20(16(23)24)10-9-15(21)11-22(20)18(26)27-12-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3,(H,23,24) |
InChI Key |
LIIWKAFNCBXSHP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(CCC1CN2C(=O)OCC3=CC=CC=C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.